molecular formula C27H42BrN B2642192 1-Hexadecyl-4-phenylpyridinium bromide CAS No. 123482-18-8

1-Hexadecyl-4-phenylpyridinium bromide

Cat. No. B2642192
CAS RN: 123482-18-8
M. Wt: 460.544
InChI Key: UVCZYUOWAQNRMZ-UHFFFAOYSA-M
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Description

Synthesis Analysis

Pyridinium salts, which include 1-Hexadecyl-4-phenylpyridinium bromide, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . The synthetic routes of pyridinium salts have been highlighted in various studies .


Molecular Structure Analysis

The molecular weight of this compound is 460.544 . The InChI code for this compound is 1S/C27H42N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-23-28-24-21-27 (22-25-28)26-19-16-15-17-20-26;/h15-17,19-22,24-25H,2-14,18,23H2,1H3;1H/q+1;/p-1 .


Chemical Reactions Analysis

Alkyl halides, like this compound, undergo both substitution and elimination reactions . The halogen-bearing carbon is designated as alpha and the carbon atom(s) adjacent to it as beta .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Electrochemical Studies

Research by Gounili et al. (1992) explored the one-electron reductions of 1-hexadecyl-4-carbomethoxypyridinium ions, including 1-hexadecyl derivatives. The study highlighted their interaction with various micelles and microemulsions, providing insights into their behavior in different chemical environments. This is pertinent for understanding the electrochemical properties of similar compounds like 1-Hexadecyl-4-phenylpyridinium bromide in various media (Gounili et al., 1992).

Inhibition of Fibril Formation

Wood et al. (1996) identified hexadecyl-N-methylpiperidinium (HMP) bromide as an inhibitor of in vitro fibril formation, particularly for the Alzheimer's disease peptide Aβ. This study suggests potential therapeutic applications of similar compounds like this compound in inhibiting the aggregation of amyloidogenic polypeptides (Wood et al., 1996).

Antibacterial Surfaces

Tiller et al. (2001) demonstrated the use of poly(4-vinyl-N-alkylpyridinium bromide) to create antibacterial surfaces. The study's findings on the effectiveness of these surfaces against airborne bacteria like Staphylococcus aureus are relevant for understanding how this compound could be used in developing antibacterial coatings (Tiller et al., 2001).

Chromatographic Applications

Niu et al. (2009) utilized 1-hexadecyl-3-methylimidazolium bromide, a compound similar to this compound, as a novel cationic surfactant for the separation of phenolic compounds. This indicates potential applications of this compound in chromatography and separation techniques (Niu et al., 2009).

Polymer Studies

Fischer et al. (2001) synthesized block copolymers using N-hexadecyl-4-vinylpyridinium bromide. Their study on the behavior of these copolymers in an aqueous medium provides insights into the applications of this compound in polymer science (Fischer et al., 2001).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it can cause serious eye irritation and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment .

Biochemical Analysis

Biochemical Properties

1-Hexadecyl-4-phenylpyridinium bromide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with membrane proteins, affecting their function and stability. It can also bind to specific enzymes, altering their activity. For example, this compound has been shown to inhibit certain enzymes involved in lipid metabolism, leading to changes in cellular lipid composition .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to disrupt mitochondrial function, leading to altered energy production and increased oxidative stress . Additionally, it can modulate the expression of genes involved in apoptosis and cell proliferation, thereby impacting cell survival and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to membrane lipids, altering the fluidity and permeability of the cell membrane. This binding can also affect the activity of membrane-bound enzymes and receptors. Furthermore, this compound can inhibit or activate specific enzymes by binding to their active sites, leading to changes in their catalytic activity . These interactions can result in alterations in cellular signaling pathways and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal effects on cellular function, while higher doses can lead to significant toxicity . Studies have shown that high doses of this compound can cause adverse effects such as liver damage, neurotoxicity, and disruptions in metabolic processes . It is crucial to determine the appropriate dosage to minimize toxic effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. This compound can interact with enzymes such as lipases and phospholipases, affecting the breakdown and synthesis of lipids . Additionally, this compound can influence metabolic flux by altering the levels of key metabolites involved in energy production and storage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can be taken up by cells via endocytosis and distributed to various cellular compartments . It can also bind to plasma proteins, affecting its bioavailability and distribution within the body .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments such as the mitochondria, endoplasmic reticulum, and lysosomes . The targeting of this compound to these compartments can be mediated by specific targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.

properties

IUPAC Name

1-hexadecyl-4-phenylpyridin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-23-28-24-21-27(22-25-28)26-19-16-15-17-20-26;/h15-17,19-22,24-25H,2-14,18,23H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCZYUOWAQNRMZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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